Imatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.46e-02 g/L

Synonyms

Canonical SMILES

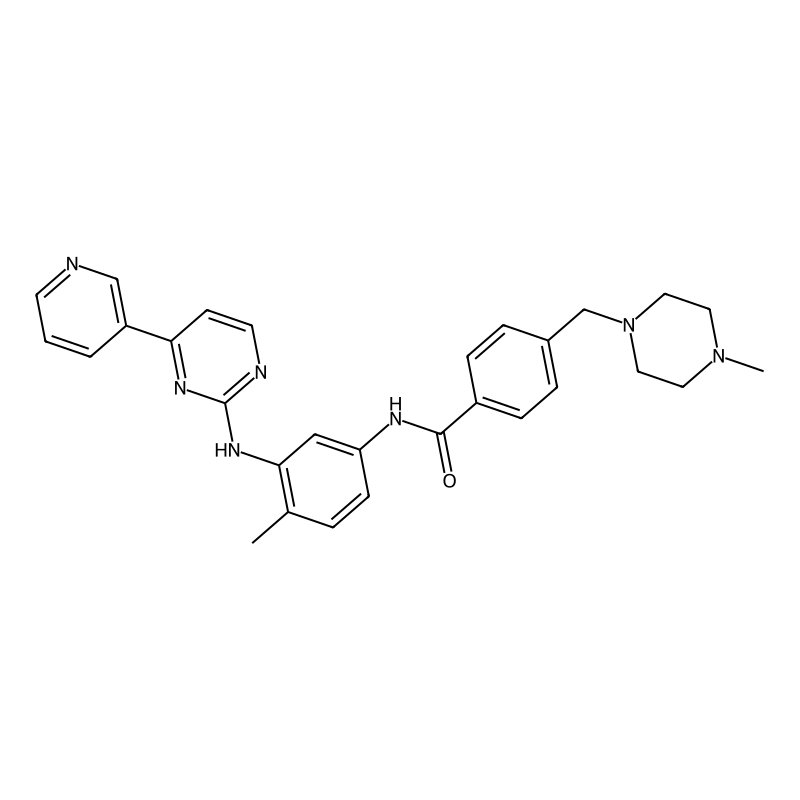

Imatinib is a 2-phenylamino-pyrimidine derivative primarily used as a targeted therapy for certain types of cancer, notably chronic myelogenous leukemia and gastrointestinal stromal tumors. As a tyrosine kinase inhibitor, imatinib specifically targets the BCR-ABL fusion protein, which is constitutively active in many cancer cells due to the Philadelphia chromosome abnormality. By inhibiting this protein, imatinib disrupts downstream signaling pathways that promote cell proliferation and survival, leading to programmed cell death in malignant cells .

Imatinib functions through a competitive inhibition mechanism, specifically binding to the ATP binding site of the BCR-ABL tyrosine kinase. This action prevents the phosphorylation of tyrosine residues on target proteins, which is crucial for signal transduction in cellular processes such as growth and differentiation. The chemical structure of imatinib allows it to effectively occupy the active site of the enzyme, thereby inhibiting its activity .

Key Reactions:- Binding to BCR-ABL: Imatinib binds to the ATP pocket of BCR-ABL, preventing substrate phosphorylation.

- Metabolism: Imatinib is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4, resulting in active metabolites that also exhibit therapeutic effects .

Imatinib exhibits significant biological activity against various cancers due to its selective inhibition of tyrosine kinases involved in tumorigenesis. The primary targets include:

- BCR-ABL: Inhibits the activity of this fusion protein responsible for chronic myelogenous leukemia.

- c-Kit: A receptor tyrosine kinase implicated in gastrointestinal stromal tumors.

- Platelet-Derived Growth Factor Receptor (PDGFR): Involved in several malignancies and fibrotic diseases.

The inhibition of these pathways leads to reduced cellular proliferation and increased apoptosis in malignant cells .

Several methods have been developed for synthesizing imatinib, focusing on efficiency and yield:

- Traditional Synthesis: Involves multi-step reactions starting from 2-methyl-5-nitroaniline, which undergoes various transformations including nitration and coupling reactions .

- Continuous Flow Synthesis: A modular approach that allows rapid generation of imatinib and its analogues using continuous flow techniques, enhancing reaction efficiency and reducing by-products .

- C–N Coupling Reaction: A novel method utilizing primary amides for the synthesis of imatinib through C–N coupling reactions, providing an alternative pathway with potentially fewer steps .

Imatinib is primarily used in oncology for:

- Chronic Myelogenous Leukemia: Particularly effective in patients with Philadelphia chromosome-positive disease.

- Gastrointestinal Stromal Tumors: Targets tumors expressing c-Kit mutations.

- Other Malignancies: Includes treatment for some forms of acute lymphoblastic leukemia and systemic mastocytosis.

Additionally, imatinib has shown potential in treating dermatological conditions due to its inhibitory effects on PDGFR .

Imatinib has notable interactions with various drugs due to its metabolism via cytochrome P450 enzymes. Key interactions include:

- CYP3A4 Inhibitors/Inducers: Medications affecting CYP3A4 can alter imatinib levels, necessitating careful monitoring and dose adjustments.

- Grapefruit Juice: Known to inhibit CYP3A4, potentially increasing imatinib plasma levels.

- Other Anticancer Agents: Careful consideration is required when co-administering with other drugs metabolized by similar pathways to avoid adverse effects .

Several compounds exhibit similar mechanisms or therapeutic applications as imatinib. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Nilotinib | BCR-ABL inhibitor | Chronic myelogenous leukemia | More potent against certain mutations |

| Dasatinib | Multi-target tyrosine kinase inhibitor | Chronic myelogenous leukemia, solid tumors | Inhibits multiple kinases |

| Bosutinib | BCR-ABL inhibitor | Chronic myelogenous leukemia | Effective against imatinib-resistant strains |

| Ponatinib | Multi-target tyrosine kinase inhibitor | Chronic myelogenous leukemia | Active against T315I mutation |

Imatinib stands out due to its specificity for the BCR-ABL fusion protein while also having a relatively favorable safety profile compared to other multi-target inhibitors .

Novel Synthetic Routes for Imatinib Analog Development

The development of novel synthetic routes for imatinib and its analogs has been driven by the need to overcome limitations in existing methodologies, including low yields, harsh reaction conditions, and the use of toxic reagents [1]. Traditional synthetic approaches have employed various disconnection strategies, with six primary cutting modes identified through retrosynthetic analysis [3].

Flow Chemistry Approaches

Recent advances in continuous flow synthesis have revolutionized imatinib analog production [4] [7]. A modular continuous flow synthesis platform has been developed that utilizes three readily available building blocks via a flow hydration and chemoselective carbon-nitrogen coupling sequence [4]. This approach achieves imatinib synthesis in 58% overall yield with a total residence time of 48 minutes and a production rate of 0.663 millimoles per hour [4].

The flow synthesis methodology employs a three-step streamlined process consisting of:

- Catalytic nitrile hydration to generate amides

- Palladium-catalyzed chemoselective amidation

- Carbon-nitrogen cross-coupling reactions [4]

This continuous flow platform demonstrates superior efficiency compared to traditional batch processes, eliminating the need for solvent switches, in-line purifications, or packed-bed apparatuses [7].

Alternative Coupling Strategies

Novel carbon-nitrogen coupling reactions have been developed to improve synthetic efficiency [1]. A significant advancement involves the use of nano-zinc oxide as a catalyst for the mild hydrolysis of 4-(4-methylpiperazine-1-methyl)benzonitrile into the corresponding amide, followed by carbon-nitrogen coupling with N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine to form imatinib [1]. This route achieves a total yield of 51.3% with 99.9% purity while avoiding genotoxic impurity formation [1].

Synthetic Route Optimization Data

Recent synthetic developments have focused on improving overall yields and reducing environmental impact. The following table summarizes key synthetic route improvements:

| Synthetic Approach | Overall Yield | Key Advantages | Reference |

|---|---|---|---|

| Nano-ZnO catalyzed route | 51.3% | Environmentally friendly, avoids genotoxic impurities | [1] |

| Continuous flow synthesis | 58% | Short reaction time, no purification steps required | [4] |

| Copper-catalyzed Ullmann coupling | 82% | Cost-effective catalyst, mild conditions | [14] |

| Modified convergent synthesis | 19.5-46.2% | Six-step process, avoids cyanamide | [14] |

Copper-Catalyzed N-Arylation Strategies in Core Structure Synthesis

Copper-catalyzed N-arylation reactions have emerged as powerful alternatives to palladium-catalyzed processes for imatinib synthesis, offering cost advantages and improved accessibility [9] [14]. These reactions, based on the classical Ullmann coupling, have been significantly enhanced through the development of efficient copper-ligand systems [9].

Mechanistic Foundations

Modern copper-catalyzed N-arylation reactions proceed through an oxidative addition-reductive elimination pathway involving copper(III) intermediates [11]. Spectroscopic studies have provided direct evidence for octahedral copper(III) species as actual intermediates in the catalytic cycle [11]. The mechanism involves:

- Formation of copper(I) amidate complexes with chelating diamine ligands

- Oxidative addition of aryl halides to generate copper(III) intermediates

- Reductive elimination to form the carbon-nitrogen bond [13]

Ligand Systems and Optimization

The efficiency of copper-catalyzed N-arylation strongly depends on the ligand system employed [10]. 4,7-Dimethoxy-1,10-phenanthroline has been identified as an efficient ligand for coupling imidazoles and benzimidazoles with both aryl iodides and bromides under mild conditions [8]. The addition of poly(ethylene glycol) has been shown to accelerate these reactions significantly [8].

For imatinib synthesis specifically, N,N'-dimethylethylenediamine and proline have proven to be effective ligands [9]. The copper-catalyzed synthesis of imatinib intermediate N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has been achieved in 82% yield using copper iodide as the catalyst [14].

Substrate Scope and Reaction Conditions

Copper-catalyzed N-arylation reactions demonstrate broad substrate tolerance, encompassing:

- Primary and cyclic secondary aliphatic amines

- Electron-rich and electron-poor anilines

- Heteroarylamines including pyrimidine derivatives [9]

The reactions typically proceed at temperatures of 90-115°C with reaction times up to 48 hours [9]. A significant advantage of copper catalysis is its tolerance to atmospheric oxygen, unlike palladium-catalyzed processes that require inert atmospheres [9].

Comparative Analysis of Copper versus Palladium Catalysis

| Parameter | Copper Catalysis | Palladium Catalysis |

|---|---|---|

| Temperature Range | 90-115°C | 80-130°C |

| Atmosphere Requirements | Air tolerant | Inert atmosphere required |

| Catalyst Cost | Low | High |

| Reaction Time | 24-48 hours | Up to 40 hours |

| Substrate Scope | Broad, includes heteroarylamines | Excellent for sterically demanding substrates |

Role of Piperazine Substituents in Pharmacophore Design

The piperazine moiety in imatinib represents a critical pharmacophoric element that significantly influences both the compound's physicochemical properties and biological activity [16] [19]. Understanding the structure-activity relationships of piperazine substituents has been essential for analog development and optimization [17].

Pharmacophore Analysis and Structural Requirements

Pharmacophore mapping studies have revealed that imatinib contains seven key pharmacophoric features: one hydrophobic group, two hydrogen bond donors, and four aromatic rings [31]. Notably, the piperazine ring region does not contribute essential pharmacophoric interactions with the target kinase, making this moiety suitable for structural modification [21].

The piperazine ring primarily serves to enhance water solubility and oral bioavailability rather than direct target binding [19]. The attachment of the N-methylpiperazine side chain markedly improved the solubility and oral bioavailability of early imatinib analogs [19].

Conformational Behavior and Binding Modes

Structural studies have revealed that imatinib can adopt different conformational states depending on the target protein [22]. In the native Abl kinase complex, imatinib binds in an extended conformation with the pyridylpyrimidine moiety trans to the methylbenzene and benzamide rings [22]. However, in alternative binding modes, such as those observed with Syk kinase, imatinib adopts a more compact cis conformation [22].

The piperazine moiety in the imatinib-NQO2 complex extends into solvent and forms crystal contacts, demonstrating its role in intermolecular interactions [22]. The steric constraints prevent the bound imatinib from adopting an extended conformation, causing it to form a horseshoe shape that directs the methylbenzene, benzamide, and N-methylpiperazine rings away from the active site [22].

Structure-Activity Relationships of Piperazine Derivatives

Systematic studies of piperazine substituent effects have provided valuable insights for analog design [17] [20]. The following structure-activity relationships have been established:

| Modification | Effect on Activity | Structural Impact |

|---|---|---|

| N-methylpiperazine (original) | Optimal kinase inhibition | Maintains hydrogen bonding capacity |

| Tertiary piperazine substituents | Slightly reduced activity | Increased steric bulk affects binding |

| Desmethyl variants | Maintained or enhanced activity | Reduced molecular weight |

| Bicyclo[1.1.1]pentane replacement | Higher thermodynamic solubility | Improved pharmacokinetic properties |

| Cubane replacement | Highest inhibitory activity | Enhanced binding affinity |

Novel Piperazine Analog Development

Recent research has focused on developing piperazine analogs with improved properties [5] [17]. Bicyclo[1.1.1]pentane and cubane-containing analogs have shown promise, with cubane-containing compounds exhibiting the highest inhibitory activity against Abl kinase and the most potent cytotoxicity values [5].

The design of stereochemically rich piperazines has opened new chemical space for drug discovery [17]. Novel tertiary piperazine-containing imatinib analogs, including both S and R enantiomers, have demonstrated activities comparable to or slightly greater than the main bioactive metabolite of imatinib [17].

The emergence of point mutations within the Breakpoint Cluster Region-Abelson kinase domain represents the most prevalent mechanism of imatinib resistance, accounting for approximately 40-60% of chronic myeloid leukemia patients experiencing hematological relapse during imatinib therapy [1]. These mutations fundamentally alter the structural architecture of the kinase domain, preventing imatinib from adopting its characteristic binding conformation that stabilizes the inactive state of the enzyme [2] [3].

The molecular mechanisms underlying drug-binding affinity alterations involve multiple structural regions of the kinase domain. Phosphate-binding loop mutations, including G250E, Y253F, Y253H, E255K, and E255V, constitute the most frequently observed category, representing approximately 36% of all detected mutations [4]. These mutations prevent the conformational changes required for optimal imatinib binding by disrupting the flexibility of the kinase domain and restricting its ability to adopt the inactive conformation necessary for drug interaction [3] [5].

The T315I mutation, designated as the "gatekeeper" mutation, demonstrates the most profound impact on drug-binding affinity. This substitution of threonine with isoleucine at position 315 prevents imatinib from forming the critical hydrogen bond with the protein, resulting in greater than 100-fold increase in half-maximal inhibitory concentration values [6] [1]. Structural analysis reveals that this mutation creates steric hindrance that physically blocks imatinib access to its binding site while simultaneously stabilizing the active conformation of the kinase [7].

Catalytic domain mutations, particularly F317L, F317V, and F317I, alter drug-binding affinity through steric hindrance mechanisms. These mutations create unfavorable spatial arrangements that prevent proper drug accommodation within the binding pocket, resulting in 6-15 fold increases in imatinib resistance [2] [8]. The F317 residue mutations specifically interfere with the induced-fit binding mechanism that imatinib requires for high-affinity interaction with the target enzyme [9].

| Mutation | Structural Region | Resistance Mechanism | Clinical Frequency (%) | Fold Increase IC50 | Second Generation TKI Sensitivity |

|---|---|---|---|---|---|

| T315I | Imatinib binding site | Prevents hydrogen bonding | 12.9 | >100 | Resistant to all |

| G250E | P-loop | Conformational change | 6.5 | 6-15 | Sensitive to dasatinib/nilotinib |

| Y253F | P-loop | Conformational change | 3.2 | 6-15 | Resistant to nilotinib |

| Y253H | P-loop | Conformational change | 3.2 | 10-20 | Resistant to nilotinib |

| E255K | P-loop | Conformational change | 12.9 | 5-10 | Resistant to nilotinib |

| E255V | P-loop | Conformational change | 6.5 | 5-10 | Resistant to nilotinib |

| F317L | Catalytic domain | Steric hindrance | 3.2 | 6-15 | Resistant to dasatinib |

| F317V | Catalytic domain | Steric hindrance | 3.2 | 10-20 | Resistant to dasatinib |

| M351T | Catalytic domain | Active conformation | 3.2 | 5-10 | Sensitive to dasatinib/nilotinib |

| F359V | Catalytic domain | Active conformation | 3.2 | 5-10 | Resistant to nilotinib |

Table 1: Common Imatinib Resistance Mutations in BCR-ABL Kinase Domain

Activation loop mutations, including H396P, E453A, L387M, and I418V, contribute to resistance by stabilizing the active conformation of the kinase. These mutations prevent the conformational transition to the inactive state that imatinib requires for binding, thereby maintaining the enzyme in a drug-resistant configuration [10] [11]. The molecular dynamics simulations demonstrate that these mutations alter the energy landscape of the kinase domain, making the active conformation thermodynamically favored over the inactive state [7].

The clinical relevance of these mutations extends beyond simple drug-binding affinity alterations. Mutational analysis of patient samples reveals that different mutations confer varying degrees of resistance to second-generation tyrosine kinase inhibitors. While mutations such as G250E and M351T remain sensitive to dasatinib and nilotinib, others like Y253F, Y253H, and E255K demonstrate resistance to nilotinib, and F317L variants show resistance to dasatinib [8] [1].

Substrate Competition Dynamics in ATP-Binding Pocket Mutants

The competition between imatinib and adenosine triphosphate for the kinase active site represents a critical determinant of drug efficacy, particularly in the context of resistance mutations. Experimental analysis of major resistance mutations reveals that the apparent drug resistance observed clinically results from complex alterations in the energy landscape of the kinase rather than simple disruption of drug-binding interactions [2] [9].

At physiological adenosine triphosphate concentrations, resistance mutations demonstrate dramatically enhanced resistance compared to conditions with low nucleotide concentrations. The G250E, Y253F, and F317L mutations show 6-15 fold increases in half-maximal inhibitory concentration values at cellular adenosine triphosphate concentrations, while displaying only modest changes in drug affinity under low adenosine triphosphate conditions [2] [12]. This phenomenon reflects the cumulative effect of multiple energetic alterations within the kinase domain.

The substrate competition dynamics involve several interconnected mechanisms. Resistance mutations subtly alter the induced-fit step of imatinib binding while simultaneously increasing enzymatic activity and enhancing substrate binding cooperativity [2] [9]. These mutations do not significantly affect the physical binding step of imatinib but rather modify the conformational changes required for stable drug-enzyme complex formation.

| Mutation | Imatinib IC50 Low ATP (nM) | Imatinib IC50 High ATP (nM) | Fold Increase High ATP | ATP Binding Affinity Change | Substrate Binding Cooperativity | Kinase Activity Change |

|---|---|---|---|---|---|---|

| G250E | 250 | 1500 | 6.0 | Slightly increased | Enhanced | Increased |

| Y253F | 300 | 1800 | 6.0 | Slightly increased | Enhanced | Increased |

| F317L | 400 | 2400 | 6.0 | Slightly increased | Enhanced | Increased |

| T315I | 5000 | 50000 | 10.0 | Moderately increased | Moderate | Moderately increased |

| E255K | 200 | 1000 | 5.0 | Slightly increased | Enhanced | Increased |

| M351T | 150 | 750 | 5.0 | Slightly increased | Enhanced | Increased |

| Wild-type | 25 | 150 | 6.0 | Baseline | Normal | Baseline |

Table 2: ATP Competition Dynamics in Imatinib-Resistant Mutants

The adenosine triphosphate binding affinity alterations in resistance mutants contribute to the competitive inhibition mechanism. Mutations such as G250E, Y253F, and F317L demonstrate slightly increased affinity for adenosine triphosphate, making it more challenging for imatinib to compete for the binding site at cellular nucleotide concentrations [2]. The T315I mutation shows the most pronounced effect, with moderately increased adenosine triphosphate binding affinity contributing to its complete resistance phenotype.

Substrate binding cooperativity represents another crucial aspect of the competition dynamics. Resistance mutations enhance the cooperativity between the kinase and its substrate peptides, resulting in tighter binding interactions that further compromise imatinib efficacy [2] [12]. This enhanced cooperativity, combined with increased enzymatic activity, creates a synergistic effect that amplifies drug resistance under physiological conditions.

The allosteric effects of resistance mutations extend beyond the immediate binding site. Recent studies demonstrate that imatinib can bind to an allosteric myristoyl pocket in addition to the catalytic site, and this secondary binding can actually enhance resistance in mutant forms of the kinase [13]. The competition between adenosine triphosphate and imatinib for the catalytic site becomes more complex when considering this allosteric binding, as the apparent affinity differences between the two sites become smaller under physiological conditions.

Kinetic analysis reveals that resistance mutations fundamentally alter the catalytic mechanism of the enzyme. The mutations increase the turnover rate of the kinase while maintaining or enhancing substrate affinity, creating a kinetic advantage that overcomes imatinib inhibition [2]. This alteration in the catalytic mechanism represents a sophisticated evolutionary adaptation that allows the mutant enzyme to maintain its biological function while evading drug inhibition.

Compensatory Signaling Through Non-Target Tyrosine Kinases

The activation of alternative signaling pathways represents a sophisticated resistance mechanism that enables leukemic cells to survive imatinib treatment through bypass signaling circuits. These compensatory mechanisms involve the upregulation and activation of non-target tyrosine kinases that can substitute for Breakpoint Cluster Region-Abelson function in maintaining cellular survival and proliferation [14] [15].

Src Family Kinases emerge as the most significant compensatory signaling mediators in imatinib resistance. The Breakpoint Cluster Region-Abelson oncoprotein activates Src family kinases, particularly Hck and Lyn, which couple to downstream signaling pathways essential for leukemic cell survival [16]. These kinases become hyperactivated in imatinib-resistant cells through compensatory integrin signaling mechanisms, where adhesion to stromal cells triggers integrin clustering and subsequent Src family kinase transphosphorylation [14].

The integrin-linked kinase pathway represents a critical component of the compensatory signaling network. Integrin-linked kinase expression is significantly elevated in tyrosine kinase inhibitor-nonresponsive patient cells and their leukemic stem cells [17]. This kinase mediates therapeutic resistance by maintaining essential oxidative phosphorylation levels in quiescent leukemic stem cells, enabling their survival during drug treatment. Pharmacological inhibition of integrin-linked kinase eliminates tyrosine kinase inhibitor-refractory leukemic stem cells while sparing normal hematopoietic stem cells [17].

Phosphatidylinositol 3-kinase signaling constitutes another major compensatory pathway. The p85 alpha subunit of phosphatidylinositol 3-kinase directly associates with Breakpoint Cluster Region-Abelson, and this interaction is essential for the proliferation of Philadelphia chromosome-positive cells [18]. When Breakpoint Cluster Region-Abelson is inhibited by imatinib, alternative activation of phosphatidylinositol 3-kinase through receptor tyrosine kinases can maintain cell survival signaling. This pathway regulates cell cycle progression through p27Kip1 suppression and supports anti-apoptotic mechanisms through AKT activation [19].

| Signaling Pathway | Mechanism of Activation | Resistance Contribution | Therapeutic Target Potential | Clinical Evidence |

|---|---|---|---|---|

| Src Family Kinases | Integrin clustering and transphosphorylation | Maintains proliferation and survival signaling | High - Dual Src/ABL inhibitors effective | Strong - Multiple studies confirm role |

| Phosphatidylinositol 3-kinase | Direct association with BCR-ABL | Regulates cell cycle and apoptosis | High - PI3K inhibitors show promise | Strong - Essential for BCR-ABL transformation |

| Integrin-Linked Kinase | Upregulation in TKI-resistant cells | Maintains oxidative metabolism in LSCs | High - ILK inhibitors eliminate LSCs | Strong - Highly expressed in non-responders |

| Janus-Activated Kinase | Altered JAK-STAT3 binding after Src inhibition | Compensates for Src inhibition | Medium - JAK inhibitors under study | Moderate - Preclinical studies |

| STAT3 | Reactivation through JAK pathway | Promotes survival despite kinase inhibition | High - STAT3 inhibitors enhance cytotoxicity | Strong - Reactivation observed clinically |

| ERK | Adhesion to stromal cells | Provides chemoprotection | Medium - ERK inhibitors studied | Moderate - Stromal interaction studies |

| c-Kit Receptor | Secondary mutations in kinase domain | Bypass BCR-ABL inhibition | High - Kit inhibitors available | Strong - Secondary resistance mutations |

| PDGFR | Secondary mutations in kinase domain | Bypass BCR-ABL inhibition | High - PDGFR inhibitors available | Strong - Secondary resistance mutations |

Table 3: Compensatory Signaling Pathways in Imatinib Resistance

The Signal Transducer and Activator of Transcription 3 pathway demonstrates remarkable adaptability in resistance mechanisms. Following sustained Src family kinase inhibition, Signal Transducer and Activator of Transcription 3 becomes reactivated through altered Janus-activated kinase binding and kinase activity [20]. This reactivation occurs despite continued Src inhibition, indicating a sophisticated feedback mechanism that maintains transcriptional programs essential for cell survival.

Stromal cell interactions provide another layer of compensatory signaling complexity. Chronic myeloid leukemia cells adherent to bone marrow stromal cells acquire long-term chemoprotection through enhanced Extracellular Regulated Kinase and Bone Morphogenetic Protein signaling pathways [21]. These interactions maintain resistant cells in a non-proliferative state while preserving their viability, creating a reservoir of drug-resistant cells that can later emerge as the source of relapse.

The c-Kit and Platelet-Derived Growth Factor Receptor pathways represent additional compensatory mechanisms, particularly relevant in gastrointestinal stromal tumors treated with imatinib. Secondary mutations in these receptor tyrosine kinases can bypass Breakpoint Cluster Region-Abelson inhibition by activating parallel survival signaling cascades [22] [23]. These receptors share structural similarities with Breakpoint Cluster Region-Abelson and can compensate for its inhibition when appropriately activated.

Focal Adhesion Kinase activation through compensatory integrin signaling represents a mechanistically distinct pathway that contributes to resistance. This kinase becomes activated in response to imatinib treatment and mediates adhesion-dependent survival signals that protect cells from drug-induced apoptosis [14]. The activation occurs through integrin clustering and provides a direct link between cellular adhesion and survival signaling.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (55.56%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (77.78%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (55.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (55.56%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (22.22%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (22.22%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Glivec is indicated for the treatment of, , , adult and paediatric patients with newly diagnosed Philadelphia-chromosome (bcr-abl)-positive (Ph+) chronic myeloid leukaemia (CML) for whom bone-marrow transplantation is not considered as the first line of treatment; , adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis; , adult and paediatric patients with newly diagnosed Philadelphia-chromosome-positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy; , adult patients with relapsed or refractory Ph+ ALL as monotherapy; , adult patients with myelodysplastic / myeloproliferative diseases (MDS / MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements; , adult patients with advanced hypereosinophilic syndrome (HES) and / or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRa rearrangement. , , , The effect of Glivec on the outcome of bone-marrow transplantation has not been determined. , , Glivec is indicated for: , , , the treatment of adult patients with Kit (CD 117)-positive unresectable and / or metastatic malignant gastrointestinal stromal tumours (GIST); , the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment; , the treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and / or metastatic DFSP who are not eligible for surgery. , , , In adult and paediatric patients, the effectiveness of Glivec is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS / MPD, on haematological response rates in HES / CEL and on objective response rates in adult patients with unresectable and / or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with Glivec in patients with MDS / MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. ,

Imatinib Koanaa is indicated for the treatment ofadult and paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. adult patients with relapsed or refractory Ph+ ALL as monotherapy. adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. The effect of Imatinib on the outcome of bone marrow transplantation has not been determined. Imatinib Koanaa is indicated forthe treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment. the treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. In adult and paediatric patients, the effectiveness of Imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with Imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.

Imatinib Teva is indicated for the treatment ofAdult and paediatric patients with newly diagnosed Philadelphia chromosome (bcrâ��abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. Adult and paediatric patients with Ph+ CML in chronic phase after failure of interferonâ��alpha therapy, or in accelerated phase or blast crisis. Adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. Adult patients with relapsed or refractory Ph+ ALL as monotherapy. Adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. Adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. The effect of imatinib on the outcome of bone marrow transplantation has not been determined. Imatinib Teva is indicated forthe treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment. The treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. Â

Imatinib Accord is indicated for the treatment of- adult and paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. - adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. - adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. - adult patients with relapsed or refractory Ph+ ALL as monotherapy. - adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. - adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. - adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. - the treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). - the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatmentThe effect of imatinib on the outcome of bone marrow transplantation has not been determined. In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic DFSP. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.  Â

Imatinib Actavis is indicated for the treatment of: , , , paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment; , paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis; , adult patients with Ph+ CML in blast crisis; , adult patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy; , adult patients with relapsed or refractory Ph+ ALL as monotherapy; , adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements; , adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFR rearrangement; , the treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. , , , The effect of imatinib on the outcome of bone marrow transplantation has not been determined. , , Imatinib Actavis is indicated for: , , , In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic DFSP. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited. There are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. , ,

Imatinib medac is indicated for the treatment of: paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment; paediatric patients with Ph+CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase; adult and paediatric patients with Ph+CML in blast crisis; adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ALL) integrated with chemotherapy; adult patients with relapsed or refractory Ph+ALL as monotherapy; adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements; adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement; adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. The effect of imatinib on the outcome of bone marrow transplantation has not been determined. In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic DFSP. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited. Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.

Imatinib Teva B. V. is indicated for the treatment of: , , , Paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. , Paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. , Adult patients with Ph+ CML in blast crisis. , Adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. , Adult patients with relapsed or refractory Ph+ ALL as monotherapy. ,  Adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. , Adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. , , , The effect of imatinib on the outcome of bone marrow transplantation has not been determined. , , Imatinib Teva B. V. is indicated for: , , , The treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). , The adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment. , The treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. , , , In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited. There are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. ,

Treatment of acute lymphoblastic leukaemia, Treatment of chronic myeloid leukaemia

Livertox Summary

Drug Classes

Pharmacology

Imatinib is an antineoplastic agent that inhibits the Bcr-Abl fusion protein tyrosine kinase, an abnormal enzyme produced by chronic myeloid leukemia cells that contain the Philadelphia chromosome. Imatinib also inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF)/c-kit; the SCF/c-kit receptor tyrosine kinase is activated in gastrointestinal stromal tumor (GIST). This agent inhibits proliferation and induces apoptosis in cells that overexpress these oncoproteins.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE01 - Imatini

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Imatinib elimination is predominately in the feces, mostly as metabolites. Based on the recovery of compound(s) after an oral 14C-labeled dose of imatinib, approximately 81% of the dose was eliminated within 7 days, in feces (68% of dose) and urine (13% of dose). Unchanged imatinib accounted for 25% of the dose (5% urine, 20% feces), the remainder being metabolites.

Population pharmacokinetics in adult CML patients estimated the steady-state volume of distribution of imatinib to be 295.0 ± 62.5 L.At a dose of 340 mg/m2, the volume of distribution of imatinib in pediatric patients was calculated to be 167 ± 84 L.

Typically, clearance of imatinib in a 50-year-old patient weighing 50 kg is expected to be 8 L/h, while for a 50-year-old patient weighing 100 kg the clearance will increase to 14 L/h. The inter-patient variability of 40% in clearance does not warrant initial dose adjustment based on body weight and/or age but indicates the need for close monitoring for treatment-related toxicities.

Metabolism Metabolites

Imatinib has known human metabolites that include N-desmethylimatinib.

Wikipedia

Tetraethylammonium

Biological Half Life

Use Classification

Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category

Human drugs -> imatinib -> Human pharmacotherapeutic group -> EMA Drug Category

Human drugs -> Protein kinase inhibitors, Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Human drugs -> Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Dates

Vigneri P, Wang JY: Induction of apoptosis in chronic myelogenous leukemia cells through nuclear entrapment of BCR-ABL tyrosine kinase. Nat Med. 2001 Feb;7(2):228-34. [PMID:11175855]

Droogendijk HJ, Kluin-Nelemans HJ, van Doormaal JJ, Oranje AP, van de Loosdrecht AA, van Daele PL: Imatinib mesylate in the treatment of systemic mastocytosis: a phase II trial. Cancer. 2006 Jul 15;107(2):345-51. [PMID:16779792]

Lassila M, Allen TJ, Cao Z, Thallas V, Jandeleit-Dahm KA, Candido R, Cooper ME: Imatinib attenuates diabetes-associated atherosclerosis. Arterioscler Thromb Vasc Biol. 2004 May;24(5):935-42. Epub 2004 Feb 26. [PMID:14988091]

Reeves PM, Bommarius B, Lebeis S, McNulty S, Christensen J, Swimm A, Chahroudi A, Chavan R, Feinberg MB, Veach D, Bornmann W, Sherman M, Kalman D: Disabling poxvirus pathogenesis by inhibition of Abl-family tyrosine kinases. Nat Med. 2005 Jul;11(7):731-9. Epub 2005 Jun 26. [PMID:15980865]

FDA Approved Drug Products: Gleevec (Imatinib) Oral Tablet

Degterev et al. Identification of RIP1 kinase as a specific cellular target of necrostatins Nature Chemical Biology, doi: 10.1038/nchembio.83, published online 13 April 2008. http://www.nature.com/naturechemicalbiology

Apsel et al. Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases Nature Chemical Biology, doi: 10.1038/nchembio.117, published online 12 October 2008 http://www.nature.com/naturechemicalbiology

Simard et al. A new screening assay for allosteric inhibitors of cSrc Nature Chemical Biology, doi: 10.1038/nchembio.162, published online 26 April 2009 http://www.nature.com/naturechemicalbiology

Morgan et al. Chemical reprogramming of Caenorhabditis elegans germ cell fate Nature Chemical Biology, doi: 10.1038/nchembio.282, published online 20 December 2009 http://www.nature.com/naturechemicalbiology